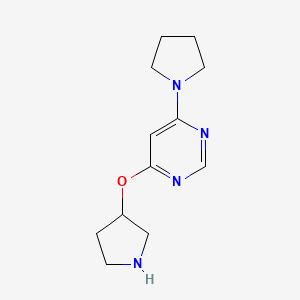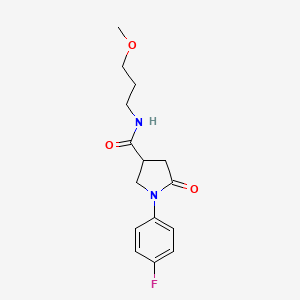
4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reactions: The pyrimidine core undergoes nucleophilic substitution reactions with pyrrolidine. This can be achieved using pyrrolidine and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to ensure complete substitution.
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrimidine derivatives.
Substitution: The compound can participate in further substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, sodium hydride, DMF as a solvent.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkyl-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities. It can act as a ligand for various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine groups enhance its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Pyrrolidinyl)pyrimidine
- 6-(3-Pyrrolidinyloxy)pyrimidine
- 4-(1-Piperidinyl)-6-(3-piperidinyloxy)pyrimidine
Comparison
Compared to similar compounds, 4-(1-Pyrrolidinyl)-6-(3-pyrrolidinyloxy)pyrimidine exhibits unique properties due to the presence of both pyrrolidine and pyrrolidinyloxy groups. This dual substitution enhances its reactivity and potential for diverse applications. Its structure allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-6-pyrrolidin-3-yloxypyrimidine |
InChI |
InChI=1S/C12H18N4O/c1-2-6-16(5-1)11-7-12(15-9-14-11)17-10-3-4-13-8-10/h7,9-10,13H,1-6,8H2 |
InChI Key |
BQDBQRCGQPQHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OC3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methyl-1,3-oxazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040804.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040819.png)
![N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B11040827.png)
![N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11040843.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate](/img/structure/B11040850.png)

![2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11040863.png)
![5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040870.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040877.png)
![4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040886.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040891.png)
![ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11040897.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
